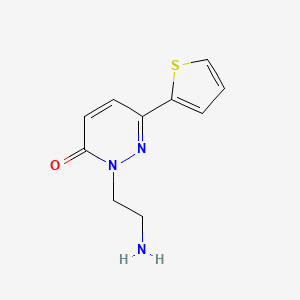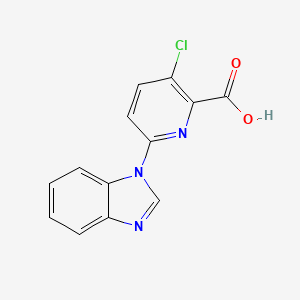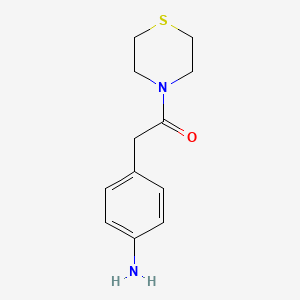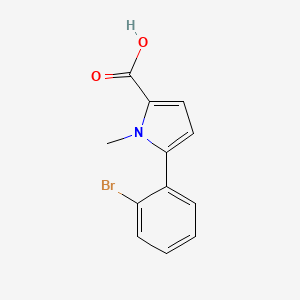
2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one
Vue d'ensemble
Description
“2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one” is a complex organic compound. It contains an aminoethyl group (-NH2), a thiophenyl group (a sulfur-containing ring), and a pyridazinone group (a six-membered ring with two nitrogen atoms). These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms could result in a variety of interesting structural features, including aromatic rings and potential sites for hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions with acids and electrophiles, while the thiophenyl and pyridazinone groups could undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .
Applications De Recherche Scientifique
Cardiovascular Research
Pyridazinone derivatives, including those structurally related to 2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one, have been identified as key components in the development of cardioactive agents. These compounds are part of various cardiovascular drugs that have either been used clinically or tested in clinical trials for their potential benefits in treating heart-related conditions (Imran & Abida, 2016).
Antimicrobial Activities
The research on pyridazinone derivatives also extends to their potential antimicrobial properties. Studies have shown that certain pyridazinone compounds, synthesized through reactions with enaminonitriles, exhibit antimicrobial activities, suggesting their potential use in fighting bacterial infections (Mohareb, Al-Omran, & Ho, 2002).
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of pyridazinone derivatives and related compounds has been a key area of focus. These studies aim at understanding the chemical behavior of such compounds under different conditions, which is crucial for their potential applications in medicinal chemistry and material science (Alonazy et al., 2009).
Anticonvulsant Activity
Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activities, indicating their potential therapeutic application in the management of seizure disorders. These studies contribute to the development of new anticonvulsant drugs with improved efficacy and safety profiles (Samanta et al., 2011).
Heterocyclic Compound Synthesis
The versatility of pyridazinone derivatives extends to the synthesis of a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities. Research in this area explores the synthesis of novel heterocyclic structures that could serve as lead compounds in drug discovery (Ibrahim & Behbehani, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOMWYKUYNZALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)





![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)

![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)
![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)
![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
